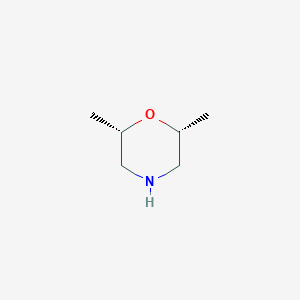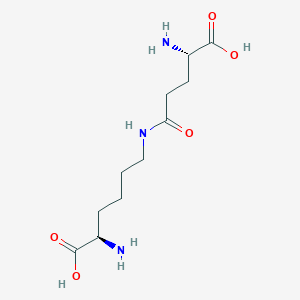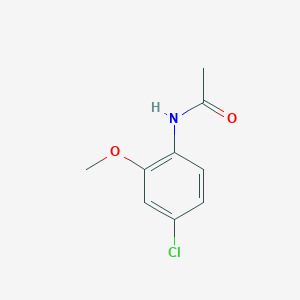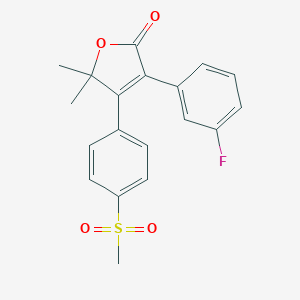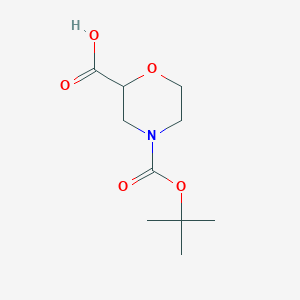
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has gained widespread use in scientific research applications. BODIPY has a unique structure that makes it highly stable and resistant to photobleaching, making it an ideal tool for fluorescence imaging and tracking of biological molecules.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is based on its ability to absorb light energy and emit it as fluorescence. The fluorescence properties of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- are highly dependent on its environment, including pH, polarity, and viscosity. This makes it an ideal tool for studying the behavior of biological molecules in different cellular environments.
Biochemical and physiological effects:
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- has no known biochemical or physiological effects on living organisms. It is highly stable and non-toxic, making it an ideal tool for studying the behavior of biological molecules in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is its high stability and resistance to photobleaching, which makes it an ideal tool for long-term fluorescence imaging. However, its fluorescence properties are highly dependent on its environment, which can limit its use in certain applications. Additionally, 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is relatively expensive compared to other fluorescent dyes, which can limit its use in some labs.
Zukünftige Richtungen
There are many potential future directions for the use of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- in scientific research. One area of focus is the development of new biosensors for the detection of specific analytes. Another area of focus is the development of new imaging techniques that can take advantage of the unique properties of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-. Additionally, there is ongoing research into the use of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- in drug delivery and cancer treatment.
Synthesemethoden
The synthesis of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- involves the reaction of a pyrrole with a boron-containing reagent. The tert-butyl and methoxy groups are then added to the molecule to enhance its solubility and stability. The final step involves the addition of trifluoromethyl groups to the molecule, which further enhances its fluorescence properties.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and bioimaging. It is commonly used to label and track biological molecules such as proteins, lipids, and nucleic acids. 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is also used in the development of biosensors for the detection of various analytes, including glucose, ATP, and pH.
Eigenschaften
CAS-Nummer |
100991-78-4 |
|---|---|
Produktname |
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- |
Molekularformel |
C11H17BF6O3 |
Molekulargewicht |
322.05 g/mol |
IUPAC-Name |
6-tert-butyl-2-ethoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H17BF6O3/c1-5-19-12-20-7(8(2,3)4)6-9(21-12,10(13,14)15)11(16,17)18/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
WQBJAVALEDDXNF-UHFFFAOYSA-N |
SMILES |
B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OCC |
Kanonische SMILES |
B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OCC |
Synonyme |
1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)
